molecular formula C7H5Br3O4 B1629604 3-Hydroxy-2,4,6-tribromobenzoic acid monohydrate CAS No. 207728-74-3

3-Hydroxy-2,4,6-tribromobenzoic acid monohydrate

Cat. No.: B1629604
CAS No.: 207728-74-3
M. Wt: 392.82 g/mol
InChI Key: YIHVBQUJDRETAC-UHFFFAOYSA-N
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Description

3-Hydroxy-2,4,6-tribromobenzoic acid monohydrate is an organic compound with the molecular formula C7H3Br3O3·H2O. It is a derivative of benzoic acid, where three hydrogen atoms on the benzene ring are replaced by bromine atoms, and one hydrogen atom is replaced by a hydroxyl group. This compound is known for its use in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxy-2,4,6-tribromobenzoic acid monohydrate is typically synthesized through a multi-step process involving bromination and hydroxylation reactions. The synthesis begins with the bromination of benzoic acid in the presence of a brominating agent such as bromine or N-bromosuccinimide. This reaction introduces bromine atoms at the 2, 4, and 6 positions of the benzene ring. The resulting 2,4,6-tribromobenzoic acid is then subjected to hydroxylation under basic conditions, typically using sodium hydroxide, to introduce the hydroxyl group at the 3 position, forming 3-hydroxy-2,4,6-tribromobenzoic acid .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the final product. The bromination and hydroxylation steps are carefully monitored, and the product is purified through crystallization or recrystallization techniques to obtain the monohydrate form.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,4,6-tribromobenzoic acid monohydrate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The bromine atoms can be reduced to hydrogen atoms under specific conditions.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atoms.

Major Products Formed

    Oxidation: Formation of 3-oxo-2,4,6-tribromobenzoic acid.

    Reduction: Formation of 3-hydroxybenzoic acid.

    Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

3-Hydroxy-2,4,6-tribromobenzoic acid monohydrate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 3-hydroxy-2,4,6-tribromobenzoic acid monohydrate involves its interaction with specific molecular targets, such as enzymes and proteins. The hydroxyl group and bromine atoms play a crucial role in binding to the active sites of enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar Compounds

    3-Hydroxy-2,4,6-triiodobenzoic acid: Similar structure but with iodine atoms instead of bromine.

    3-Hydroxy-2,4,6-trichlorobenzoic acid: Similar structure but with chlorine atoms instead of bromine.

    2,4,6-Tribromo-3-methoxybenzoic acid: Similar structure but with a methoxy group instead of a hydroxyl group.

Uniqueness

3-Hydroxy-2,4,6-tribromobenzoic acid monohydrate is unique due to the presence of bromine atoms, which impart distinct chemical reactivity and biological activity. The combination of hydroxyl and bromine groups allows for specific interactions with enzymes and proteins, making it valuable in research applications .

Properties

IUPAC Name

2,4,6-tribromo-3-hydroxybenzoic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br3O3.H2O/c8-2-1-3(9)6(11)5(10)4(2)7(12)13;/h1,11H,(H,12,13);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIHVBQUJDRETAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Br)O)Br)C(=O)O)Br.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647379
Record name 2,4,6-Tribromo-3-hydroxybenzoic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

392.82 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207728-74-3
Record name 2,4,6-Tribromo-3-hydroxybenzoic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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